

Technical Guide: Spectroscopic Characterization of 4-(4-Fluorophenyl)isoxazole

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Compound of Interest

Compound Name: 4-(4-Fluorophenyl)isoxazole

Cat. No.: B13075695

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Compound: **4-(4-Fluorophenyl)isoxazole** CAS: 104537-83-3 (Generic 4-arylisoxazole scaffold classification) Molecular Formula: C

H

FNO Molecular Weight: 163.15 g/mol

Executive Summary & Structural Logic

The 4-arylisoxazole scaffold is distinct from its 3- and 5-aryl isomers due to the electronic environment of the heterocyclic protons. In **4-(4-fluorophenyl)isoxazole**, the isoxazole ring protons (H3 and H5) appear as distinct downfield signals, while the 4-fluorophenyl moiety introduces characteristic spin-spin coupling patterns (

and

) visible in both NMR and Mass Spectrometry.

This guide provides the diagnostic fingerprints required to distinguish this regioisomer from common byproducts (e.g., 3- or 5-arylisoxazoles) and validate its purity.

Mass Spectrometry (MS) Data

Method: ESI+ or EI (70 eV) Diagnostic Value: Confirmation of fluorine presence via isotopic abundance and fragmentation logic.

Quantitative Data

Parameter	Value	Note
Molecular Ion ()	163.1 m/z	Base peak in EI; = 164.1 in ESI.
Isotopic Pattern	M (100%), M+1 (~10%)	Lack of M+2 peak confirms absence of Cl/Br.
Key Fragments	135, 108, 95 m/z	Loss of N /CO and HCN fragments.

Fragmentation Pathway Logic

The isoxazole ring is photochemically and thermally labile. Under ionization, the N-O bond cleavage is the primary trigger, leading to the expulsion of small neutral molecules (HCN, CO).

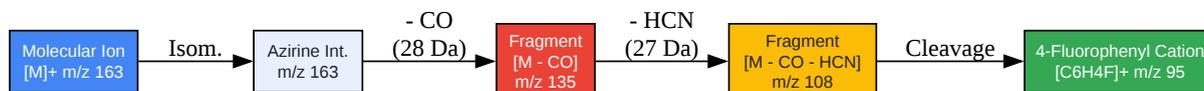


Figure 1: Proposed EI Fragmentation Pathway for 4-Arylisoxazoles

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Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: CDCl₃

(Standard) or DMSO-

(for solubility) Reference: TMS (

0.00 ppm)

A. ¹H NMR (Proton)

The 4-substitution breaks the conjugation between C3 and C5, rendering them chemically equivalent but magnetically distinct. The fluorine atom on the phenyl ring creates a diagnostic

AA'BB' system, often appearing as a complex multiplet due to

F coupling.

Proton ()	Shift (ppm)	Multiplicity	Coupling (Hz)	Assignment
H-5	8.90 - 9.10	Singlet (s)	-	Isoxazole C-H (Next to O)
H-3	8.50 - 8.70	Singlet (s)	-	Isoxazole C-H (Next to N)
Ar-H (ortho)	7.50 - 7.65	dd / m	,	Phenyl (C2'/C6')
Ar-H (meta)	7.10 - 7.25	dd / m	,	Phenyl (C3'/C5')

Note: H-5 is typically more deshielded (downfield) than H-3 due to the inductive effect of the adjacent oxygen atom.

B. C NMR (Carbon)

Fluorine coupling (

F, Spin 1/2) splits carbon signals into doublets. The magnitude of the coupling constant () is the primary tool for assigning the phenyl ring carbons.

Carbon ()	Shift (ppm)	Multiplicity	(Hz)	Assignment
C-4' (ipso-F)	162.5 - 164.5	Doublet ()	~246	C-F Bond
C-5	155.0 - 157.0	Singlet ()	-	Isoxazole C-O
C-3	140.0 - 145.0	Singlet ()	-	Isoxazole C=N
C-1' (ipso)	126.0 - 128.0	Doublet ()	~3.5	Phenyl-Isoxazole Link
C-2'/6'	128.0 - 129.5	Doublet ()	~8.0	Ortho to Linker
C-3'/5'	116.0 - 116.5	Doublet ()	~21.5	Ortho to Fluorine
C-4	118.0 - 120.0	Singlet ()	-	Isoxazole C4 (Quaternary)

C. F NMR (Fluorine)

- Shift:
-110.0 to -115.0 ppm
- Appearance: Singlet (if proton decoupled) or Multiplet (tt, if coupled).
- Diagnostic: A shift > -120 ppm typically indicates a fluoro-aryl group.

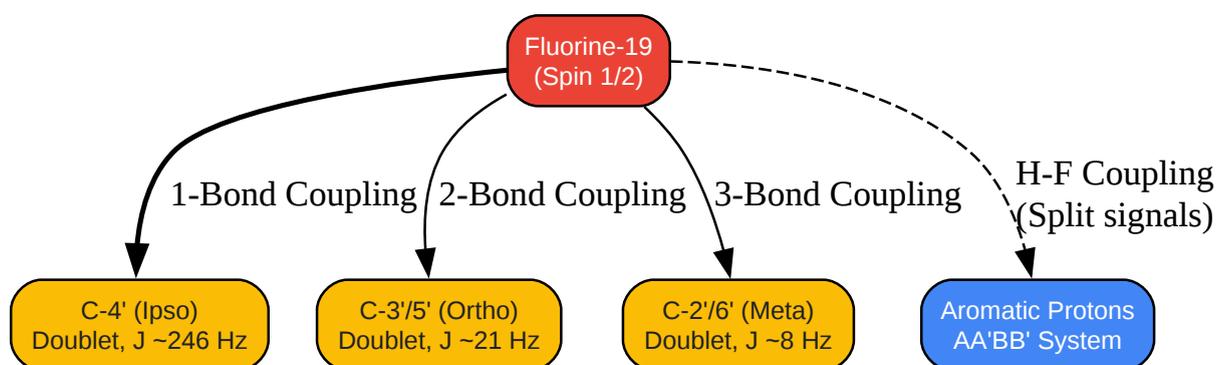


Figure 2: ^{19}F Heteronuclear Coupling Network in NMR

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Infrared Spectroscopy (IR)

Method: ATR-FTIR (Neat solid) Diagnostic Bands:

- C-F Stretching: 1215 - 1235 cm
(Strong, sharp).
- Isoxazole Ring Breathing: 1580 - 1610 cm
and 1400 - 1450 cm
.
- C=N Stretching: ~1620 cm
(Often overlaps with aromatic C=C).
- C-H Aromatic: 3050 - 3100 cm
(Weak).

Experimental Protocol: Sample Preparation

To ensure high-fidelity spectroscopic data, the following preparation is recommended:

- NMR: Dissolve 5-10 mg of the compound in 0.6 mL of CDCl_3

(containing 0.03% TMS). If peaks are broad due to solubility, switch to DMSO-

. Filter through a cotton plug to remove inorganic salts (e.g., Na

SO

from drying steps).

- MS: Prepare a 1 ppm solution in Methanol/Water (50:50) with 0.1% Formic Acid for ESI+.
- IR: Ensure the crystal is dry; residual solvent (EtOAc/Hexane) will obscure the fingerprint region (600-1400 cm
).

References

- Synthesis and Photochemistry of Phenylisoxazoles: Title: Photochemistry of 4- and 5-Phenyl Substituted Isoxazoles.[1] Source: Journal of the Chemical Society, Chemical Communications. URL:[[Link](#)]
- Fluorine Coupling Constants: Title: NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents. Source: Journal of Organic Chemistry (Data Tables). URL:[[Link](#)]

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Sources

- [1. researchgate.net \[researchgate.net\]](https://www.researchgate.net)
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